molecular formula C14H12BrNO4S B5135399 N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5135399
M. Wt: 370.22 g/mol
InChI Key: YAWMMKZTOGLNQL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a bromophenyl group attached to a benzodioxine ring system with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method starts with the bromination of 2-phenyl-1,4-benzodioxine to introduce the bromine atom at the 2-position. This is followed by the sulfonation of the benzodioxine ring to introduce the sulfonamide group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and sulfonyl chloride for sulfonation, typically in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxine derivatives, while coupling reactions can produce more complex aromatic systems.

Scientific Research Applications

N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby altering biochemical pathways. The sulfonamide group is known to interact with various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as coupling reactions, that are not as readily accessible with other halogens. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-11-3-1-2-4-12(11)16-21(17,18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWMMKZTOGLNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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